molecular formula C7H7Cl2NOS B1487636 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide CAS No. 1305712-19-9

2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide

Cat. No. B1487636
CAS RN: 1305712-19-9
M. Wt: 224.11 g/mol
InChI Key: DIJMRXLOJQVOSA-UHFFFAOYSA-N
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Description

“2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide” is a chemical compound with the CAS Number: 1305712-19-9 . It has a molecular weight of 224.11 . The IUPAC name for this compound is 2-chloro-N-[(5-chloro-2-thienyl)methyl]acetamide . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7Cl2NOS/c8-3-7(11)10-4-5-1-2-6(9)12-5/h1-2H,3-4H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as density, melting point, and boiling point were not available in the sources I found.

Scientific Research Applications

Synthesis and Antimalarial Activity

A study focused on the synthesis of compounds related to 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide, exploring their antimalarial activity. It found a correlation between the antimalarial potency and the characteristics of the phenyl ring substituents in these compounds (Werbel et al., 1986).

Anticancer Activity

Research on 5-methyl-4-phenyl thiazole derivatives, structurally similar to this compound, showed their potential as anticancer agents. These compounds exhibited selective cytotoxicity and induced apoptosis in human lung adenocarcinoma cells (Evren et al., 2019).

Metabolism in Liver Microsomes

A comparative study of the metabolism of chloroacetamide herbicides in human and rat liver microsomes included compounds structurally related to this compound. It highlighted the metabolic pathways and the role of specific cytochrome P450 isoforms (Coleman et al., 2000).

Dye Intermediate Market Analysis

An investigation into the dye intermediate market, which involves compounds akin to this compound, revealed insights into the synthesis and characterization of specific benzimidazole derivatives (Drabina et al., 2009).

Anti-inflammatory Activity

A study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl acetamide, related to this compound, and assessed their anti-inflammatory activity (Sunder et al., 2013).

Inhibitory Activity Against Lung Cancer

Research on oxadiazole derivatives structurally akin to this compound demonstrated their potential as inhibitors of Collapsin response mediator protein 1, a target for small lung cancer therapy (Panchal et al., 2020).

Herbicide Reception and Activity

A study investigated the reception and activity of herbicides related to this compound in various agricultural settings, providing insights into their environmental impact and efficacy (Banks et al., 1986).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NOS/c8-3-7(11)10-4-5-1-2-6(9)12-5/h1-2H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJMRXLOJQVOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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